molecular formula C8H7FN2 B2528156 5-Amino-2-fluoro-4-methylbenzonitrile CAS No. 1426136-04-0

5-Amino-2-fluoro-4-methylbenzonitrile

Cat. No.: B2528156
CAS No.: 1426136-04-0
M. Wt: 150.156
InChI Key: GPWZGVIWTGDEMY-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methylbenzonitrile (CAS RN: 1426136-04-0) is a substituted benzonitrile derivative with the molecular formula C₈H₇FN₂ and a molar mass of 150.15 g/mol . Its structural features include:

  • A cyano group (-C≡N) at position 1.
  • A fluoro substituent (-F) at position 2.
  • A methyl group (-CH₃) at position 3.
  • An amino group (-NH₂) at position 4.

Key physical properties include a predicted density of 1.20±0.1 g/cm³, boiling point of 292.4±35.0 °C, and a pKa of 1.83±0.10, indicating moderate acidity . The compound’s SMILES notation is CC1=CC(=C(C=C1N)C#N)F, and its InChIKey is GPWZGVIWTGDEMY-UHFFFAOYSA-N . It is commercially available with a purity of ≥97% .

Properties

IUPAC Name

5-amino-2-fluoro-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWZGVIWTGDEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426136-04-0
Record name 5-amino-2-fluoro-4-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methylbenzonitrile typically involves the following steps:

    Nitration: The starting material, 4-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) and copper catalysts are used in various coupling reactions.

Major Products

The major products formed from these reactions include substituted benzonitriles, fluorinated aromatic compounds, and various amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit or activate specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) in 5-amino-2-fluoro-4-nitrobenzotrifluoride decreases electron density, enhancing electrophilic substitution reactivity . Chloro (-Cl) in 4-amino-2-chloro-5-fluorobenzonitrile provides moderate electron withdrawal, increasing polarity .
  • Electron-Donating Groups (EDGs): Methyl (-CH₃) in this compound increases hydrophobicity and steric bulk . Methoxy (-OCH₃) in 2-amino-4-chloro-5-methoxybenzonitrile donates electrons via resonance, altering solubility .

Solubility and Reactivity

  • The hydroxyl (-OH) group in 4-amino-5-fluoro-2-hydroxybenzonitrile enables hydrogen bonding, improving aqueous solubility compared to non-polar analogs .
  • Fluorine (-F) substituents generally enhance metabolic stability and lipophilicity, making fluorinated analogs valuable in medicinal chemistry .

Biological Activity

5-Amino-2-fluoro-4-methylbenzonitrile is an organic compound notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, emphasizing its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound has the molecular formula C8H7FN2C_8H_7FN_2. Its structure includes:

  • An amino group at the 5-position.
  • A fluorine atom at the 2-position.
  • A methyl group at the 4-position.

This arrangement enhances its reactivity and potential applications in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and ionic interactions, influencing the function of biological molecules. Additionally, the fluorine atom may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. It has been explored as a building block for synthesizing more complex molecules that may inhibit cancer cell proliferation.
  • JAK Inhibition : As part of ongoing research, this compound has been investigated for its role as a Janus kinase (JAK) inhibitor. JAKs are critical in cytokine signaling pathways, which are involved in immune response regulation. Inhibiting these pathways can be beneficial in treating various immune-related disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits potential antimicrobial properties
AnticancerPossible use in anticancer drug development
JAK InhibitionInvestigated as a selective JAK1 inhibitor

Clinical Trials and Applications

A notable study involved the compound's application in clinical trials focusing on immune disorders, particularly atopic dermatitis. The compound's ability to modulate immune responses through JAK inhibition was highlighted as a significant therapeutic avenue .

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